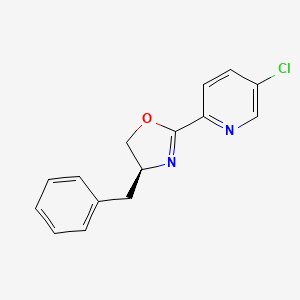

(S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole

Description

(S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a benzyl group at the 4-position and a 5-chloropyridin-2-yl substituent at the 2-position of the oxazoline ring. Its CAS number is 2757083-21-7, with a molecular formula of C₁₅H₁₃ClN₂O and a purity of 97% . This compound is primarily utilized as a ligand in asymmetric catalysis, particularly in palladium-catalyzed reactions, where its stereoelectronic properties influence enantioselectivity and reaction efficiency .

Properties

IUPAC Name |

(4S)-4-benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c16-12-6-7-14(17-9-12)15-18-13(10-19-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGKKUKQYZABRC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=C(C=C2)Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC=C(C=C2)Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

Chloropyridinyl Moiety Addition: The chloropyridinyl group is often added through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce the oxazole ring or other functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloropyridinyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts are frequently employed for cross-coupling reactions, while halogenation reactions may use reagents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds similar to (S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole exhibit notable antimicrobial properties. For instance, studies on related oxazole derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's structure allows for interactions with bacterial enzymes, inhibiting their function and leading to cell death.

Case Study: In Vitro Evaluation

In vitro studies have demonstrated that oxazole derivatives can inhibit the growth of mycobacterial, bacterial, and fungal strains. For example, a series of 5-chloro derivatives were screened against common pathogens and showed comparable or superior activity to established antibiotics like isoniazid and ciprofloxacin .

Neuropharmacological Research

Acetylcholinesterase Inhibition

Compounds containing oxazole rings have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme increases acetylcholine levels in the brain, potentially improving cognitive function.

Case Study: Structure-Activity Relationship Analysis

A study focused on various oxazole derivatives revealed that modifications in the benzyl group significantly affected their inhibitory potency against acetylcholinesterase. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in neuropharmacology .

Synthetic Chemistry Applications

Versatile Reactivity

this compound serves as a versatile building block in organic synthesis. Its unique functional groups enable a variety of chemical transformations including:

- Substitution Reactions: Electrophilic and nucleophilic aromatic substitutions can modify the benzyl group.

- Cyclization Reactions: The compound can undergo cyclization to form new heterocyclic structures.

- Grignard Reactions: This compound can participate in Grignard reactions to introduce new carbon chains or functional groups .

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes.

Comparison with Similar Compounds

Halogen-Substituted Pyridinyl Analogs

The 5-position of the pyridine ring is a common site for halogen substitution, altering electronic and steric properties. Key analogs include:

Key Observations :

Substituent Variations on the Oxazoline Ring

Modifications to the benzyl group or oxazoline structure impact steric and electronic profiles:

Key Observations :

Enantiomeric Comparisons

Enantiomeric purity is critical for catalytic performance. Examples include:

Key Observations :

- The S-enantiomer of the trifluoromethyl analog is more commonly utilized in catalysis, though the R-form is available for comparative studies .

Physicochemical and Spectroscopic Data

NMR and MS Profiles

Biological Activity

(S)-4-Benzyl-2-(5-chloropyridin-2-yl)-4,5-dihydrooxazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H13ClN2O. It features a chiral center, which contributes to its unique biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Weight | 272.73 g/mol |

| Solubility | Moderately soluble in water |

| Log P (octanol-water) | 3.33 |

| Melting Point | Not available |

| Boiling Point | Not available |

Antifungal Activity

Recent studies have demonstrated that derivatives of 4,5-dihydrooxazole exhibit broad-spectrum antifungal activity. In particular, compounds similar to this compound have shown effectiveness against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds range from 0.03 to 2 µg/mL, indicating potent antifungal properties .

Antiparasitic Activity

Research has indicated moderate antipromastigote activity against Leishmania amazonensis, with an IC50 value of approximately 91.1 µM . This suggests potential use in treating leishmaniasis, although further studies are necessary to assess its efficacy and safety in vivo.

Antioxidant Activity

Compounds based on the oxazole structure have been evaluated for their antioxidant properties. For instance, certain derivatives demonstrated significant inhibition of lipid peroxidation and free radical scavenging activities . This activity is crucial for developing therapeutic agents that combat oxidative stress-related diseases.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within microbial cells. The oxazole ring structure allows for various chemical modifications that can enhance its binding affinity to biological targets.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Compounds inhibit key enzymes involved in fungal metabolism. |

| Interaction with Membranes | Alters membrane permeability in microbial cells. |

| Free Radical Scavenging | Reduces oxidative stress by neutralizing free radicals. |

Case Studies and Research Findings

- Antifungal Efficacy : A study reported that specific derivatives showed promising antifungal activity with low MIC values against pathogenic fungi, suggesting potential clinical applications in antifungal therapy .

- Antiparasitic Potential : In vitro assays demonstrated the compound's ability to inhibit the growth of Leishmania species effectively, warranting further exploration into its use as an antiparasitic agent .

- Antioxidant Properties : Research highlighted the compound's capacity to scavenge free radicals and inhibit lipid peroxidation, indicating its potential role in preventing oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.